2-Methoxycycloheptan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2307757-20-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methoxycycloheptan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3 |
InChI Key |
VAPWMUWLKYOLFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCC1N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxycycloheptan 1 Amine and Analogues
Retrosynthetic Disconnection Strategies for 2-Methoxycycloheptan-1-amine
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. ethz.chias.ac.inyoutube.com For this compound, several disconnections can be envisioned based on its 1,2-amino ether functionality.
Key retrosynthetic pathways include:
C-N Bond Disconnection: This is a common strategy for amines. This disconnection leads back to a 2-methoxycycloheptyl electrophile (e.g., a halide or triflate) and an ammonia (B1221849) equivalent, or more practically, to 2-methoxycycloheptanone (B170884) and an amine source via reductive amination.
C-O Bond Disconnection: Cleavage of the ether bond points to 2-aminocycloheptanol and a methylating agent. This approach is advantageous if the corresponding amino alcohol is readily accessible.
Two-Group C-C Disconnections within the Ring: More complex strategies involve breaking the cycloheptane (B1346806) ring itself. For example, a disconnection could lead to a linear seven-carbon chain with appropriate functional groups at the termini, which would then be cyclized.
These primary disconnections suggest that key intermediates for the synthesis would be precursors like 2-methoxycycloheptanone, 2-aminocycloheptanol, or cycloheptene (B1346976) oxide.
Conventional Approaches to Amino- and Methoxy-Functionalized Cyclic Systems
The construction of the target molecule relies on established methods for installing amine and ether functional groups onto cyclic frameworks and for building the cycloheptane ring itself.
Several classical methods are suitable for the introduction of the amine group onto the cycloheptane ring.
Reductive Amination: This is one of the most versatile methods for amine synthesis. It involves the reaction of a ketone, such as 2-methoxycycloheptanone, with ammonia or a protected amine equivalent to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoboro-hydride (NaBH₃CN), or catalytic hydrogenation. ethz.ch
Reduction of Nitrogen-Containing Functional Groups: Primary amines can be synthesized by the reduction of various precursors.
Nitro Compounds: The reduction of a nitro group, for example in 1-methoxy-2-nitrocycloheptane, can be achieved via catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or with metals in acidic conditions (e.g., Fe, Sn, or Zn in HCl).
Nitriles: A nitrile, such as 2-methoxycycloheptane-1-carbonitrile, can be reduced to the corresponding primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Azides: The reduction of an azide (B81097), introduced via nucleophilic substitution of a suitable leaving group by an azide salt, is a highly efficient and clean method. The resulting alkyl azide can be reduced to the amine by catalytic hydrogenation or by reagents like LiAlH₄ or the Staudinger reaction (using PPh₃ followed by hydrolysis).
Amides: An amide, such as 2-methoxycycloheptanecarboxamide, can be reduced to the amine using LiAlH₄.
The formation of the methoxy (B1213986) group is typically achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a prominent example, where an alkoxide nucleophile displaces a leaving group. In the context of synthesizing this compound, this would most likely involve the O-methylation of a precursor like 2-aminocycloheptanol. The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
Constructing the seven-membered cycloheptane ring can be more challenging than for five- or six-membered rings due to less favorable enthalpic and entropic factors associated with medium-sized rings. libretexts.orglibretexts.org Nevertheless, several methods are available:
Ring Expansion Reactions: A common strategy involves the expansion of a more readily available six-membered ring. For instance, the reaction of cyclohexanone (B45756) with diazomethane (B1218177) can lead to the formation of cycloheptanone (B156872).
Cycloaddition Reactions: [5+2] cycloaddition reactions, for example between a vinylcyclopropane (B126155) and an alkyne, can be a powerful tool for constructing cycloheptene derivatives, which can then be further functionalized. organic-chemistry.org
Ring-Closing Metathesis (RCM): RCM has become a powerful method for forming rings of various sizes, including seven-membered rings. A linear precursor with terminal alkenes can be cyclized using ruthenium-based catalysts (e.g., Grubbs' catalyst).
Acyloin Condensation: The intramolecular condensation of a seven-carbon dicarboxylic acid ester using molten sodium can produce a cyclic α-hydroxyketone (an acyloin), which can be further reduced to cycloheptanone.
Stereoselective and Enantioselective Synthesis of this compound
Controlling the relative (cis/trans) and absolute (R/S) stereochemistry of the amine and methoxy groups is a critical aspect of modern organic synthesis. This is typically achieved using chiral catalysts or auxiliaries.
The asymmetric synthesis of vicinal amino ethers or their precursors often relies on highly developed catalytic systems.
Asymmetric Hydrogenation/Transfer Hydrogenation: The enantioselective reduction of a precursor ketone or imine is a powerful strategy. For instance, the asymmetric transfer hydrogenation of an α-amino ketone precursor can yield chiral 1,2-amino alcohols with high enantioselectivity. acs.org This approach utilizes chiral ruthenium or rhodium complexes with specialized ligands. acs.org Similarly, iridium catalysts bearing chiral spiro ligands have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones.
Catalytic Asymmetric Aminohydroxylation: While more commonly applied to alkenes to produce 1,2-amino alcohols, this methodology can provide a rapid entry into the required scaffold.
Kinetic Resolution and Desymmetrization: The enantioselective ring-opening of a meso-epoxide (like cycloheptene oxide) with an amine nucleophile, catalyzed by a chiral complex, can yield an enantiomerically enriched 2-aminocycloheptanol. Alternatively, a chiral catalyst can be used for the enantioselective alcoholysis of aziridines to provide chiral vicinal amino ethers.
The development of these catalytic systems is an active area of research, with a focus on improving catalyst efficiency (turnover number, TON), enantioselectivity (enantiomeric excess, ee), and substrate scope.
Table of Catalytic Systems for Asymmetric Synthesis of Related Motifs
Diastereoselective Control in Cycloheptane Functionalization
Achieving diastereoselective control in the functionalization of cycloheptane rings is a significant challenge due to the ring's conformational flexibility. Unlike more rigid five- and six-membered rings, the multiple low-energy conformations of cycloheptane can complicate efforts to achieve facial selectivity during reactions. However, several strategies have been developed to influence the stereochemical outcome of such transformations.
One effective method involves the use of metal-ligand complexes to direct incoming reagents. For instance, the functionalization of cycloheptatrieneiron complexes has been shown to proceed with excellent regio- and stereoselectivity, as the bulky Fe(CO)₂L group effectively blocks one face of the ring, guiding reagents like osmylating and hydroborating agents to the opposite face rsc.org.
Table 1: General Strategies for Diastereoselective Functionalization of Cyclic Systems
| Method | Principle | Key Factors | Typical Application |
|---|---|---|---|
| Metal-Complex Directed | A bulky metal complex coordinated to the ring blocks one face, directing attack to the other. rsc.org | Size of metal complex, nature of ligands, reaction conditions. | Hydroboration, osmylation, epoxidation. rsc.org |
| Substrate-Based Control | An existing chiral center in the molecule directs the approach of a reagent. | Steric hindrance, chelation effects, existing ring conformation. | Nucleophilic additions, reductions. |
| Curtin-Hammett Kinetics | A mixture of rapidly interconverting diastereomeric intermediates reacts through a stereoselective, irreversible step. nih.gov | Rate of interconversion vs. rate of reaction, transition state energies. nih.gov | Michael-aldol domino reactions, annulations. nih.gov |
Chemo-Enzymatic Strategies for Chiral Cycloheptane Derivatives
Chemo-enzymatic synthesis combines the efficiency of enzymatic catalysis with the versatility of traditional organic chemistry to produce highly pure chiral molecules. dergipark.org.trscispace.com Enzymes, particularly lipases and dehydrogenases, are prized for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. dergipark.org.trscispace.com
For the synthesis of chiral cycloheptane derivatives, a common chemo-enzymatic approach is the kinetic resolution of a racemic mixture. For example, a racemic cycloheptane precursor containing a hydroxyl or ester group could be subjected to a lipase-catalyzed transesterification. The enzyme will selectively acylate or deacylate one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched substrate from the newly formed product. nih.gov Low-temperature lipase-catalyzed reactions have proven particularly effective for resolving primary alcohols where the chiral center is remote from the reaction site nih.gov.
Another powerful technique is the enzymatic desymmetrization of a meso cycloheptane derivative. A prochiral substrate with a plane of symmetry can be transformed by an enzyme into a chiral product with high enantiomeric excess, theoretically achieving a 100% yield of the desired chiral molecule pharmasalmanac.com. These enzymatic methods provide access to valuable chiral building blocks that can be further elaborated using conventional chemical reactions to yield final targets like enantiopure this compound. pharmasalmanac.com
Asymmetric Induction through Chiral Auxiliaries
Asymmetric induction using chiral auxiliaries is a robust and reliable strategy for controlling stereochemistry during synthesis. wikipedia.org This method involves temporarily attaching a chiral, enantiomerically pure molecule (the auxiliary) to an achiral substrate. wikipedia.orgyork.ac.uk The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed and can often be recovered for reuse. wikipedia.org
In the context of synthesizing this compound, an achiral cycloheptanone precursor could be converted into a chiral enolate by reaction with a chiral auxiliary. Well-known examples of auxiliaries include Evans's N-acyloxazolidinones and camphorsultam. wikipedia.orgyork.ac.uk The steric bulk of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkylating agent) to attack from the less hindered face, thereby creating a new stereocenter with a predictable configuration. york.ac.uk
Subsequent steps would involve the introduction of the second functional group (amine or methoxy) and the final cleavage of the auxiliary to reveal the chiral, functionalized cycloheptane derivative. The high degree of stereochemical control offered by this method makes it a powerful tool for constructing molecules with multiple stereocenters. wikipedia.orgsfu.ca
Modern Synthetic Transformations Applicable to this compound
Recent advances in synthetic methodology offer powerful new tools for the construction of complex molecules like this compound. These modern transformations often provide greater efficiency, milder reaction conditions, and novel bond disconnections compared to classical methods.
Transition Metal-Catalyzed C-N and C-O Bond Formations
Transition metal catalysis has revolutionized the formation of C-N and C-O bonds, providing reliable and general methods for installing amine and ether functional groups. nih.govrsc.org
C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds. mdpi.comlibretexts.org This reaction could be envisioned to couple a cycloheptyl halide or triflate precursor with an amine source. More modern approaches focus on direct C-H amination, which avoids the need for pre-functionalized starting materials. nih.gov Rhodium and iridium catalysts, for example, can facilitate the reaction of C-H bonds with organic azides, which serve as both the amino source and an internal oxidant, releasing only nitrogen gas as a byproduct. nih.gov Intramolecular hydroamination, catalyzed by lanthanide complexes, offers another route to form cyclic amines from substrates containing both an alkene and an amine. organic-chemistry.org
C-O Bond Formation: Similar to C-N bond formation, palladium- and copper-catalyzed reactions are widely used for constructing C-O bonds, particularly in the synthesis of aryl ethers (the Ullmann condensation and Buchwald-Hartwig etherification). rsc.orgmdpi.com These methods enable the coupling of alcohols with aryl or vinyl halides. Computational studies are helping to elucidate the mechanisms of these reactions, including C-O reductive elimination from high-oxidation-state metal centers, which can drive the selective formation of the desired bond.
Table 2: Examples of Transition Metal-Catalyzed Reactions for C-N and C-O Bond Formation
| Reaction | Metal Catalyst | Bond Formed | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium mdpi.comlibretexts.org | C-N | Broad substrate scope; couples halides/triflates with amines. |
| C-H Amination | Rhodium, Iridium nih.gov | C-N | Atom-economical; uses organic azides as nitrogen source. nih.gov |
| Intramolecular Hydroamination | Lanthanides organic-chemistry.org | C-N | Forms cyclic amines from amino-alkenes. organic-chemistry.org |
| Buchwald-Hartwig Etherification | Palladium, Copper rsc.org | C-O | Couples halides/triflates with alcohols. |
Photoredox Catalysis in Amine and Ether Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under exceptionally mild conditions. beilstein-journals.orgnih.gov This approach uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. beilstein-journals.orgnih.gov
Amine Synthesis: Photoredox catalysis can be used to synthesize amines through the reduction of imines. scispace.comresearchgate.net A photosensitizer, such as an iridium complex, can be excited by light and reduce an imine to a reactive α-amino alkyl radical, which is then intercepted by a hydrogen atom donor to afford the corresponding amine. scispace.comresearchgate.net This method has been successfully combined with enzymatic catalysis in a cyclic reaction network to achieve the enantioselective synthesis of amines. scispace.comresearchgate.net
Ether Synthesis: The synthesis of ethers can also be achieved via photoredox catalysis by generating alkoxy radicals from alcohols. nih.govacs.org Using a hypervalent iodine(III) reagent in conjunction with a photocatalyst, alcohols can be converted into alkoxy radicals. nih.govacs.org These radicals can then undergo intramolecular hydrogen atom transfer (HAT) or addition to nearby C-H or C=C bonds to form cyclic ethers like tetrahydrofurans. nih.govacs.org This strategy avoids the need for pre-functionalized halide substrates typically required in traditional cross-coupling reactions. nih.gov
Sustainable and Efficient Synthetic Routes for Cyclic Compounds
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.net For the synthesis of cyclic compounds, several sustainable strategies are being implemented.
One major focus is the replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Biocatalysis, as discussed in the chemo-enzymatic section, is inherently a green technology, as enzymes operate in water under mild temperature and pressure conditions. pharmasalmanac.com
The use of "ecocatalysts," derived from metal-rich biomass generated through phytoremediation, represents an innovative approach to sustainable catalysis. mdpi.comresearchgate.net For example, manganese-rich biomass has been converted into effective catalysts for the epoxidation of terpenes, which are renewable starting materials for various cyclic compounds. mdpi.comresearchgate.net Additionally, technologies like microwave-assisted synthesis and continuous flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, lower energy consumption, and improved safety and scalability. chemistryjournals.net These sustainable approaches are crucial for the environmentally responsible production of fine chemicals, including functionalized cycloheptanes.
Methodological Advancements in Reaction Conditions and Yield Optimization
The synthesis of this compound, while not extensively detailed in dedicated literature, can be strategically approached through established and optimized organic chemistry methodologies. Advances in reaction conditions for analogous structures, particularly substituted cycloalkanes, provide a framework for the high-yield synthesis of this target compound. The primary route envisioned for its preparation is the reductive amination of 2-methoxycycloheptanone. Methodological improvements in this area focus on catalyst development, optimization of reaction parameters, and the use of biocatalysis to enhance efficiency and stereoselectivity.
A significant advancement in the synthesis of cyclic amines is the optimization of catalyst systems for reductive amination. For instance, studies on the reductive amination of cyclohexanone have demonstrated the superior performance of bimetallic catalysts over their monometallic counterparts. The addition of a second metal, such as nickel to a rhodium catalyst, has been shown to significantly enhance catalytic activity and conversion rates. In a comparative study, a monometallic Rh/SiO₂ catalyst achieved an 83.4% conversion of cyclohexanone to cyclohexylamine (B46788) after 300 minutes with 99.1% selectivity. By contrast, a bimetallic 2 wt.% NiRh/SiO₂ catalyst under the same conditions reached a near-quantitative conversion of 99.8% with a selectivity of 96.6% for the desired amine. This enhancement is attributed to improved metal dispersion and altered surface properties of the catalyst. Such bimetallic systems, potentially applicable to the synthesis of this compound from its corresponding ketone, offer a pathway to higher yields and more efficient reactions. The reactions are typically carried out under hydrogen and ammonia pressure at elevated temperatures, for example, 100°C in a solvent like cyclohexane.
The quest for stereoselectivity in the synthesis of chiral amines has led to the development of biocatalytic methods. Imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful tools for asymmetric reductive amination, capable of producing chiral amines with high enantiomeric excess. These enzymes have been successfully applied to a range of cyclic ketones, and their use in the synthesis of this compound could provide access to specific stereoisomers. For example, the IRED-catalyzed reductive amination of (R)-3-methylcyclohexanone with ammonia yielded the (1S,3R)-amine product with a 94% diastereomeric excess. The optimization of such biocatalytic reactions often involves a Design of Experiments (DoE) approach, considering parameters like substrate concentration, enzyme stability, and the ratio of amine to ketone. While initial studies often used a large excess of the amine, newer reductive aminases can operate efficiently with near-stoichiometric amounts of the amine, leading to near-quantitative conversions.
An alternative synthetic strategy for this compound involves the initial synthesis of a vicinal amino alcohol, 2-aminocycloheptanol, followed by O-methylation. The synthesis of vicinal amino alcohols is a well-established field, with methods including the ring-opening of epoxides with nitrogen nucleophiles or the asymmetric aminohydroxylation of alkenes. Recent advancements in this area include photocatalytic methods that allow for the efficient synthesis of specific regioisomers of vicinal amino alcohols from unactivated alkenes. Once the 2-aminocycloheptanol is obtained, standard O-methylation procedures can be employed to yield the target this compound.
The table below summarizes reaction conditions and yields for the reductive amination of analogous cyclic ketones, providing a predictive framework for the synthesis of this compound.
| Carbonyl Substrate | Amine Source | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) |
| Cyclohexanone | NH₃ | Rh/SiO₂ | H₂ | Cyclohexane | 100 | 300 | 83.4 | 99.1 |
| Cyclohexanone | NH₃ | 2 wt.% NiRh/SiO₂ | H₂ | Cyclohexane | 100 | 300 | 99.8 | 96.6 |
| (R)-3-Methylcyclohexanone | NH₃ | Imine Reductase (IR_20) | (not specified) | (not specified) | (not specified) | (not specified) | (50% yield) | 94 (d.e.) |
| Cyclohexanone | Cyclopropylamine | Imine Reductase | (not specified) | (not specified) | (not specified) | (not specified) | (not specified) | (not specified) |
Stereochemical and Conformational Analysis of 2 Methoxycycloheptan 1 Amine
Intrinsically Preferred Conformations of the Cycloheptane (B1346806) Ring
The conformational analysis of cycloheptane has revealed a complex potential energy surface with several local minima corresponding to different spatial arrangements of the ring atoms. The two most stable families of conformations are the twist-chair and the chair forms. The twist-chair conformation is generally considered to be the global minimum, offering a structure that effectively minimizes both angle strain and torsional strain. The chair conformation, while also a low-energy form, is slightly higher in energy due to some eclipsing interactions. The boat and twist-boat conformations represent higher energy states and are typically considered as transition states or intermediates in the interconversion between chair and twist-chair forms.
The understanding of cycloheptane's conformational preferences has been significantly advanced through a combination of theoretical modeling and experimental investigation.
Theoretical Models: Computational chemistry plays a crucial role in elucidating the geometries and relative energies of different cycloheptane conformers. Molecular mechanics calculations, ab initio methods, and density functional theory (DFT) have been employed to map the potential energy surface of cycloheptane and its derivatives. These theoretical models can predict bond lengths, bond angles, torsional angles, and energy barriers between different conformations, providing a detailed picture of the ring's dynamic behavior.
| Theoretical Method | Application in Cycloheptane Analysis |
| Molecular Mechanics | Provides a computationally efficient way to explore a wide range of possible conformations and estimate their relative energies. |
| Ab initio Methods | Offer a more accurate quantum mechanical description of the electronic structure and energies of conformers, though at a higher computational cost. |
| Density Functional Theory (DFT) | A widely used method that provides a good balance between accuracy and computational expense for studying the conformational landscape of medium-sized rings like cycloheptane. |
Experimental Probes: Experimental techniques provide crucial data to validate and refine theoretical models. The primary methods used to study the conformation of cycloheptane and its derivatives in different phases include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cycloheptane derivatives. The measurement of chemical shifts, coupling constants (especially 3JHH), and Nuclear Overhauser Effects (NOEs) can provide information about the time-averaged conformation of the ring. Variable-temperature NMR studies can be used to determine the energy barriers for conformational interconversions.
X-ray Crystallography: In the solid state, X-ray crystallography provides a precise three-dimensional structure of a molecule, offering a snapshot of a single, low-energy conformation. This data is invaluable for understanding the intrinsic geometric parameters of the cycloheptane ring in a specific substituted derivative.
Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy can provide information about the vibrational modes of a molecule, which are sensitive to its conformation. By comparing experimental spectra with theoretical predictions for different conformers, it is possible to identify the predominant conformation in a given state.
The presence of methoxy (B1213986) and amine substituents on the cycloheptane ring in 2-Methoxycycloheptan-1-amine significantly influences its conformational preferences. The steric bulk and electronic properties of these groups will dictate their preferred orientation (axial-like or equatorial-like) in the various ring conformations.
A key electronic interaction to consider is the gauche effect , which describes the tendency of a conformation with adjacent electronegative substituents to be more stable when these substituents are in a gauche orientation (a dihedral angle of approximately 60°) rather than an anti orientation (180°). In the case of this compound, the interaction between the C-O bond of the methoxy group and the C-N bond of the amine group will be subject to this effect. Computational studies on substituted cycloheptanes have shown that the gauche effect can stabilize an axial orientation of a methoxy group.
Furthermore, the possibility of intramolecular hydrogen bonding between the amine group's hydrogen atoms and the oxygen atom of the methoxy group could also play a role in stabilizing certain conformations, particularly in non-polar solvents. The relative size of the methoxy and amine groups will also contribute to steric interactions, with the bulkier group generally preferring an equatorial-like position to minimize 1,3-diaxial-like interactions.
Diastereomeric and Enantiomeric Forms of this compound
The presence of two stereocenters at positions C1 and C2 in this compound gives rise to the possibility of multiple stereoisomers. Specifically, there can be two pairs of enantiomers, which are diastereomers of each other. These are designated as (1R, 2R) and (1S, 2S) enantiomeric pair, and the (1R, 2S) and (1S, 2R) enantiomeric pair.
The separation of the different stereoisomers of this compound is a critical step for their individual characterization and for understanding their distinct properties.
Isolation Techniques:
Diastereomeric Salt Formation: A common method for resolving enantiomers of amines is to react the racemic mixture with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which can be exploited for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers of the amine.
Chromatography:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be a powerful technique for the direct separation of enantiomers.
Gas Chromatography of Diastereomers: The racemic amine can be derivatized with a chiral reagent to form diastereomers, which can then be separated by gas chromatography.
Characterization Techniques: Once isolated, each stereoisomer is characterized using a variety of spectroscopic and analytical methods:
NMR Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the constitution and purity of each isolated isomer. Detailed analysis of chemical shifts and coupling constants can also provide insights into the preferred conformation of each diastereomer.
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
Polarimetry: Measures the optical rotation of each enantiomer, which will be equal in magnitude but opposite in sign for a pair of enantiomers.
Determining the precise three-dimensional arrangement of the methoxy and amine groups is essential for a complete stereochemical description.
Relative Stereochemistry (cis/trans): The relative stereochemistry of the diastereomers (i.e., whether the substituents are on the same side, cis, or opposite sides, trans, of the ring) can often be determined from NMR data. The magnitude of the vicinal coupling constant (3JH1H2) between the protons at C1 and C2 can be indicative of the dihedral angle between them, which in turn relates to the cis or trans arrangement of the substituents.
Absolute Stereochemistry (R/S): Determining the absolute configuration at each stereocenter is more challenging and typically requires one of the following methods:
X-ray Crystallography: If a single crystal of one of the enantiomers (or a derivative) can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.
Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can be used to correlate the stereochemistry of the unknown compound to that of a known standard.
Chemical Correlation: The unknown stereoisomer can be chemically converted, through a series of stereochemically well-defined reactions, into a compound of known absolute configuration.
| Method | Information Provided |
| NMR Spectroscopy | Relative stereochemistry (cis/trans), conformational preferences. |
| X-ray Crystallography | Absolute stereochemistry (R/S), precise bond lengths and angles in the solid state. |
| Chiroptical Methods (ORD/CD) | Absolute stereochemistry by comparison with known compounds. |
| Chemical Correlation | Absolute stereochemistry by conversion to a known compound. |
Conformational Isomerization Barriers and Spectroscopic Signatures
The flexible nature of the cycloheptane ring means that this compound exists as a dynamic equilibrium of multiple conformers. The energy barriers to the interconversion of these conformers are relatively low. For the parent cycloheptane, the barrier for the interconversion of the various possible monosubstituted conformations is estimated to be around 3 kcal/mol. The presence of substituents can either raise or lower these barriers depending on the nature of the steric and electronic interactions in the transition states.
Spectroscopic Signatures: At room temperature, the conformational interconversion is typically fast on the NMR timescale, resulting in a spectrum that represents a time-average of the contributing conformers. However, at lower temperatures (dynamic NMR), the interconversion can be slowed down, allowing for the observation of individual conformers. The coalescence temperature, at which the signals for the individual conformers merge, can be used to calculate the free energy of activation (ΔG‡) for the conformational isomerization process. The specific chemical shifts and coupling constants observed for each conformer at low temperatures provide direct spectroscopic evidence for their individual structures.
Dynamic Stereochemistry and Inversion Processes within the Amine Moiety
The flexible nature of the cycloheptane ring allows it to exist in a number of conformations, with the twist-chair and twist-boat forms being the most stable. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium at room temperature. The introduction of substituents, such as the methoxy and amine groups in this compound, influences the conformational equilibrium by favoring arrangements that minimize steric interactions.
A critical aspect of the dynamic stereochemistry of the amine moiety is the process of nitrogen inversion, also known as pyramidal inversion. This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its stereocenter. For most simple amines, this inversion is rapid at room temperature, with a relatively low energy barrier. wikipedia.org
The rate of nitrogen inversion can be significantly influenced by several factors, including the steric bulk of the substituents on the nitrogen, the inclusion of the nitrogen in a strained ring, and the presence of adjacent electronegative atoms or groups that can engage in electronic interactions. In the case of this compound, the amine is a primary amine and part of a flexible seven-membered ring. The barrier to inversion is therefore expected to be similar to that of other cyclic amines of comparable ring size.
The presence of the methoxy group at the C2 position introduces the possibility of intramolecular hydrogen bonding between the methoxy oxygen and the amine protons. Such an interaction could potentially influence both the conformational preference of the cycloheptane ring and the dynamics of nitrogen inversion. Intramolecular hydrogen bonding can stabilize certain conformations and may slightly increase the energy barrier for nitrogen inversion by stabilizing the pyramidal ground state relative to the planar transition state. nih.gov
To provide a quantitative perspective, the following table presents typical nitrogen inversion barriers for a range of cyclic amines, which can serve as a reference for estimating the behavior of the amine moiety in this compound.
| Cyclic Amine | Ring Size | Inversion Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine | 3 | 18.8 | wikipedia.org |
| Azetidine | 4 | 9.9 | nih.gov |
| Pyrrolidine | 5 | 6.0 | nih.gov |
| Piperidine (B6355638) | 6 | 6.1 | nih.gov |
| Azepane | 7 | ~6-7 (estimated) | Analogous to other flexible rings |
The inversion barrier for azepane, the parent seven-membered cyclic amine, is estimated to be in the range of 6-7 kcal/mol, similar to piperidine and pyrrolidine, reflecting the flexibility of the larger ring. For this compound, the barrier would likely be in a similar range, although it could be subtly modulated by the electronic and steric effects of the methoxy group, as well as any potential intramolecular hydrogen bonding.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such inversion processes. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for both ring inversion and nitrogen inversion. While such a study has not been reported for this compound, the principles are well-established from studies on other substituted cyclic systems.
Reactivity and Reaction Mechanisms of 2 Methoxycycloheptan 1 Amine
Nucleophilic and Basic Properties of the Amine Functionality
The defining characteristic of the primary amine group (-NH₂) in 2-Methoxycycloheptan-1-amine is the lone pair of electrons on the nitrogen atom. This lone pair makes the amine both a Brønsted-Lowry base (a proton acceptor) and a nucleophile (an electron-pair donor to an electrophilic center). libretexts.orgchemguide.co.uk The nucleophilicity of primary amines is generally robust, influenced by steric hindrance and electronic effects. fiveable.me In this molecule, the cycloheptyl ring may present some steric bulk, but the amine is well-positioned to engage in a variety of nucleophilic reactions.
Acylation Reactions and Amide Formation
Primary amines like this compound readily undergo acylation when treated with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form N-substituted amides. chemguide.co.uk This reaction, often called the Schotten-Baumann reaction when using acyl chlorides, is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. fishersci.co.uk The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) followed by deprotonation of the nitrogen results in the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). fishersci.co.ukcommonorganicchemistry.com
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | N-(2-methoxycycloheptyl)acetamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, TEA) |
| Acetic Anhydride ((CH₃CO)₂O) | N-(2-methoxycycloheptyl)acetamide | Often requires heating, can be slower than with acyl chloride |
| Benzoyl Chloride (C₆H₅COCl) | N-(2-methoxycycloheptyl)benzamide | Aprotic solvent, Base (e.g., Pyridine, TEA) |
Alkylation Reactions and Quaternary Ammonium (B1175870) Salt Formation
The amine group of this compound can act as a nucleophile and attack alkyl halides in a nucleophilic substitution reaction (Sₙ2). This process, known as alkylation, can occur sequentially. The initial reaction with one equivalent of an alkyl halide yields a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine and can react with another equivalent of the alkyl halide to form a tertiary amine. chemguide.co.uk
If an excess of the alkylating agent is used, the reaction can proceed further in a process known as exhaustive alkylation (or the Hofmann exhaustive alkylation). askfilo.comsarthaks.comyoutube.com The tertiary amine attacks a final molecule of the alkyl halide to form a quaternary ammonium salt, a compound with a permanently positively charged nitrogen atom bonded to four carbon atoms. shaalaa.comwikipedia.org These salts are useful in various applications, including as phase-transfer catalysts. wikipedia.orgnih.gov
| Reaction Stage | Reactant | Product |
|---|---|---|
| Primary Amine (Start) | This compound | - |
| Alkylation (1st) | Methyl Iodide (CH₃I) | N-methyl-2-methoxycycloheptan-1-amine (Secondary Amine) |
| Alkylation (2nd) | Methyl Iodide (CH₃I) | N,N-dimethyl-2-methoxycycloheptan-1-amine (Tertiary Amine) |
| Alkylation (3rd) | Methyl Iodide (CH₃I) | (2-methoxycycloheptyl)trimethylammonium iodide (Quaternary Ammonium Salt) |
Formation of Imines and Enamines with Carbonyl Compounds
This compound, being a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. jove.comyoutube.com The reaction proceeds through a two-part mechanism:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgjove.com
Dehydration: The carbinolamine is protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the C=N double bond of the imine. masterorganicchemistry.comjove.com
The optimal pH for this reaction is typically mildly acidic (around 4.5), as sufficient acid is needed to protonate the carbonyl and the carbinolamine intermediate, but not so much that it protonates the starting amine, rendering it non-nucleophilic. jove.com Because this compound is a primary amine (RNH₂), it forms imines. Enamine formation is characteristic of the reaction between carbonyl compounds and secondary amines (R₂NH). chemistrysteps.com
| Carbonyl Compound | Product Type | Example Product Name |
|---|---|---|
| Acetone (Propan-2-one) | Imine (Ketimine) | N-(2-methoxycycloheptyl)propan-2-imine |
| Benzaldehyde | Imine (Aldimine) | (E)-1-phenyl-N-(2-methoxycycloheptyl)methanimine |
| Cyclohexanone (B45756) | Imine (Ketimine) | N-(2-methoxycycloheptyl)cyclohexan-1-imine |
Intermolecular and Intramolecular Reactivity Studies
The bifunctional nature of this compound allows for potential intermolecular and intramolecular reactions. Intermolecularly, the amine group can form hydrogen bonds, influencing the compound's physical properties such as boiling point and solubility.
Intramolecularly, the proximity of the amine and methoxy (B1213986) groups could lead to specific cyclization reactions under certain conditions. For example, if the methoxy group were replaced by a leaving group, the amine could act as an intramolecular nucleophile to form a bicyclic aziridine-containing structure. While the methoxy group itself is not a good leaving group, its presence could influence the stereochemical outcome of reactions at the amine or the adjacent carbon. Studies on similar 1,2-amino ethers or amino alcohols have shown that these structures can undergo intramolecular cyclizations to form heterocyclic systems like oxazinanones or lactams, often requiring activation of one of the functional groups. nih.govfrontiersin.org
Chemical Transformations Involving the Methoxy Group
The ether linkage of the methoxy group (-OCH₃) is generally stable and unreactive towards many reagents. openstax.org However, under specific and typically harsh conditions, it can be cleaved.
Cleavage and Reduction Pathways of the Ether Moiety
The most common method for cleaving ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism.
The mechanism involves:
Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol).
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. In the case of a methyl ether, the attack occurs at the methyl carbon via an Sₙ2 mechanism due to minimal steric hindrance. openstax.orgchemistrysteps.com
This cleavage would transform this compound into 2-aminocycloheptan-1-ol, along with methyl bromide or methyl iodide. Other reagents like boron tribromide (BBr₃) are also highly effective for ether cleavage under milder conditions. Reduction of the ether moiety is not a typical transformation, as ethers are already in a low oxidation state. Cleavage is the primary chemical pathway for transforming this functional group.
| Reagent | Mechanism | Products |
|---|---|---|
| Hydrobromic Acid (HBr) | Sₙ2 | 2-Aminocycloheptan-1-ol + Methyl bromide |
| Hydroiodic Acid (HI) | Sₙ2 | 2-Aminocycloheptan-1-ol + Methyl iodide |
| Boron Tribromide (BBr₃) | Lewis acid-mediated cleavage | 2-Aminocycloheptan-1-ol (after workup) |
Participation in Chelation or Directing Group Roles
The molecular architecture of this compound, featuring a primary amine and a methoxy group in a 1,2-relationship on a cycloheptane (B1346806) framework, suggests its potential to participate in chelation and act as a directing group in various chemical transformations. The presence of two heteroatoms, nitrogen and oxygen, with lone pairs of electrons in close proximity allows for the formation of stable five-membered chelate rings with metal ions. This bidentate ligand behavior is a well-established principle for 1,2-amino ethers and 1,2-amino alcohols. acs.orgbeloit.edu
The chelation process involves the coordination of both the nitrogen of the amine and the oxygen of the methoxy group to a single metal center. wikipedia.org This binding sequesters the metal ion and can significantly influence the reactivity of the complex. The stability of the resulting chelate is governed by the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands. Such chelation is crucial in various catalytic processes where the metal-ligand complex is the active catalytic species. For instance, in metal-catalyzed reactions, the formation of such a chelate can enforce a specific geometry on the transition state, thereby influencing the stereochemical outcome of the reaction.
As a directing group, the this compound moiety can control the regioselectivity and stereoselectivity of reactions occurring at other parts of the molecule. In electrophilic aromatic substitution, for example, if the cycloheptane ring were attached to an aromatic system, the amino and methoxy groups would act as activating, ortho-, para-directing groups. wikipedia.orglibretexts.orgyoutube.com In the context of the cycloheptane ring itself, the coordination of the amino and methoxy groups to a metal catalyst can direct a reaction to a specific site on the ring. This directed metalation can be a powerful tool for the functionalization of C-H bonds adjacent to the coordinating groups.
The table below summarizes the potential roles of this compound as a chelating agent and a directing group.
| Role | Description | Key Factors | Potential Applications |
| Chelating Agent | Acts as a bidentate ligand, coordinating to a metal center through the nitrogen of the amine and the oxygen of the methoxy group. | - Nature of the metal ion- Solvent- pH | - Homogeneous catalysis- Metal sequestration- Formation of coordination complexes |
| Directing Group | Influences the regioselectivity and stereoselectivity of reactions by coordinating to a reagent or catalyst and directing it to a specific site. | - Nature of the reaction- Steric hindrance- Electronic effects | - Directed C-H functionalization- Asymmetric synthesis- Control of stereochemistry in additions to the cycloheptane ring |
Regioselectivity and Stereocontrol in Reactions of this compound
The reactivity of this compound is expected to be characterized by distinct regioselectivity and stereocontrol due to the interplay of electronic and steric factors imposed by the substituents and the conformation of the seven-membered ring. The primary amine is a potent nucleophile, and its reactions with electrophiles are a major feature of its chemical behavior. masterorganicchemistry.comsavemyexams.com
In reactions involving the cycloheptane ring, the methoxy and amino groups can exert significant directing effects. For instance, in elimination reactions, the position of the double bond formation would be influenced by the orientation of these groups. Similarly, in substitutions occurring on the ring, the stereochemical outcome—whether the incoming group adds syn or anti to the existing substituents—will be dictated by the steric hindrance and potential for neighboring group participation.
The flexible nature of the cycloheptane ring, which exists in a variety of twist-chair and twist-boat conformations, adds a layer of complexity to stereocontrol. The preferred conformation of this compound will place the bulky substituents in pseudo-equatorial positions to minimize steric strain. This conformational preference will, in turn, influence the accessibility of the different faces of the ring to incoming reagents, thereby dictating the stereochemical outcome of reactions. nih.gov
The following table outlines the key factors influencing regioselectivity and stereocontrol in reactions of this compound.
| Factor | Influence on Regioselectivity | Influence on Stereocontrol |
| Electronic Effects | The electron-donating nature of the amine and methoxy groups can influence the reactivity of adjacent positions. | Can stabilize or destabilize transition states, favoring one stereochemical pathway over another. |
| Steric Hindrance | The bulky cycloheptane ring and its substituents can block certain reaction sites, directing attack to less hindered positions. | Directs incoming reagents to the less sterically hindered face of the molecule. |
| Conformational Bias | The preferred conformation of the cycloheptane ring exposes certain faces to attack while shielding others. | The relative orientation of substituents in the lowest energy conformation dictates the stereochemical outcome. |
| Chelation | Coordination to a metal center can lock the conformation and direct reagents to a specific position relative to the metal. | Can create a rigid framework that leads to high levels of stereoselectivity. |
Elucidation of Reaction Pathways and Transition States
Understanding the detailed reaction pathways and the structures of transition states is fundamental to predicting and controlling the reactivity of this compound. This is typically achieved through a combination of experimental kinetic studies and computational modeling.
Experimental Kinetic Studies
Experimental kinetic studies provide quantitative data on reaction rates and how they are affected by changes in reaction conditions such as temperature, pressure, and reactant concentrations. For reactions involving this compound, kinetic studies could elucidate the role of the solvent, the effect of catalysts, and the order of the reaction with respect to each reactant. For instance, in a nucleophilic substitution reaction where the amine displaces a leaving group, kinetic data can help distinguish between SN1 and SN2 mechanisms. docbrown.info
A typical experimental setup would involve monitoring the concentration of reactants and products over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). By analyzing the rate data, key thermodynamic and kinetic parameters can be determined, as summarized in the table below.
| Parameter | Information Provided | Experimental Method |
| Rate Constant (k) | A measure of the reaction speed. | Monitoring concentration changes over time. |
| Reaction Order | Indicates how the rate depends on the concentration of each reactant. | Method of initial rates or integral method. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Eyring plot (ln(k/T) vs. 1/T). |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Eyring plot (ln(k/T) vs. 1/T). |
Computational Modeling of Reaction Mechanisms
Computational modeling has become an indispensable tool for elucidating reaction mechanisms at the molecular level. acs.orgmonash.edu Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. researchgate.net
For this compound, computational studies could be employed to:
Determine the most stable conformations of the molecule.
Model the transition state structures for various reactions, such as nucleophilic attack by the amine or reactions involving the cycloheptane ring. acs.org
Calculate activation barriers , providing a theoretical basis for observed reaction rates. chemrxiv.org
Investigate the role of the solvent in the reaction mechanism through the use of implicit or explicit solvent models. aip.org
Analyze the electronic structure of the transition state to understand the factors that stabilize it.
The insights gained from computational modeling, when combined with experimental kinetic data, provide a comprehensive understanding of the reaction pathways and the factors that control the reactivity of this compound.
Derivatization and Chemical Modification of 2 Methoxycycloheptan 1 Amine
Strategies for Amine Derivatization for Enhanced Reactivity or Analytical Purposes
The primary amine group is the most reactive site on the 2-Methoxycycloheptan-1-amine molecule and serves as the principal handle for derivatization. Various chemical transformations can be employed to modify this group, thereby altering the molecule's properties for specific applications.
Acylation and sulfonylation are fundamental reactions for protecting the amine group or for creating stable amide and sulfonamide derivatives, respectively. These reactions convert the basic primary amine into neutral, more stable functional groups, which can be crucial for subsequent synthetic steps or for creating molecules with specific biological activities.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivative. This transformation is often employed to protect the amine during reactions that might otherwise affect it.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides stable sulfonamides. This derivatization is significant in medicinal chemistry and can also be used to introduce reporter groups for analytical purposes. For instance, reaction with dansyl chloride yields a highly fluorescent derivative detectable at low concentrations.
Table 1: Representative Acylation and Sulfonylation Reactions for Primary Amines
Reductive amination, also known as reductive alkylation, is a powerful method for converting a primary amine into a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net
For this compound, this procedure allows for the introduction of a wide variety of alkyl or aryl groups onto the nitrogen atom. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org This method is highly valued for its efficiency and the broad range of substituents that can be introduced. nih.govsigmaaldrich.com
Table 2: Examples of Reductive Alkylation of a Primary Amine ```html
For analytical purposes, particularly high-performance liquid chromatography (HPLC), the derivatization of amines is often necessary to introduce a chromophore or fluorophore, enhancing detection sensitivity. thermofisher.comIsothiocyanates are excellent derivatizing agents for primary and secondary amines, reacting quantitatively to form stable thiourea (B124793) derivatives.
nih.govresearchgate.net
Phenylisothiocyanate (PITC), also known as Edman's reagent, is a classic example. sigmaaldrich.comthermofisher.comIt reacts with the primary amine of this compound under mild alkaline conditions to produce a phenylthiocarbamyl (PTC) derivative. thermofisher.comThis derivative possesses a strong UV chromophore, allowing for sensitive detection at wavelengths around 254 nm. thermofisher.comOther reagents, such as 3-pyridyl isothiocyanate, have also been shown to be highly effective for derivatization prior to liquid chromatography-mass spectrometry (LC-MS) analysis, as they provide excellent reactivity and detection sensitivity. nih.govresearchgate.netThis method is crucial for quantifying the compound in complex matrices.
nih.gov
Introduction of Additional Functionalities onto the Cycloheptane (B1346806) Ring
While the amine group is the primary site of reactivity, the cycloheptane ring itself can be functionalized, although this is more challenging due to the inert nature of C-H bonds. Modern synthetic methods, however, offer pathways to introduce new functional groups.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying saturated carbocycles. rsc.orgresearchgate.netBy using a directing group, often derived from the amine itself (e.g., as an amide or another coordinating group), it is possible to direct a metal catalyst (such as palladium, rhodium, or iridium) to activate a specific C-H bond on the cycloheptane ring. nih.govnih.govresearchgate.netThis allows for the introduction of aryl, alkyl, or other groups at positions that would be inaccessible through classical synthetic routes. Such strategies enable the site-selective synthesis of functionalized carbocycles, which is highly desirable in medicinal chemistry. nih.govnih.govresearchgate.netWhile challenging, transannular C-H functionalization can provide access to unique substitution patterns on the cycloheptane scaffold.
nih.govnih.govresearchgate.net
Utilization of this compound as a Building Block for Complex Molecular Scaffolds
The rigid, three-dimensional structure of this compound, combined with its two distinct functional groups, makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the field of drug discovery. nih.govnih.govresearchgate.netThe defined spatial relationship between the amine and methoxy (B1213986) groups can be used to control the stereochemistry and conformation of larger molecular assemblies.
Its structure is particularly relevant as a scaffold for creating sp³-rich molecules, a characteristic that is positively correlated with success in clinical drug development. The cycloheptane core provides a non-aromatic, rigid framework upon which substituents can be appended with precise spatial orientation. Synthetic chemists can utilize the amine handle for chain extension, peptide coupling, or the formation of heterocyclic rings, while the methoxy group can influence solubility, metabolic stability, and binding interactions of the final compound.
Design and Synthesis of this compound Derived Chiral Ligands and Auxiliaries
The chiral nature of this compound (assuming it is used as a single enantiomer) makes it an excellent precursor for the design of chiral ligands for asymmetric catalysis and chiral auxiliaries for stereoselective synthesis.
wikipedia.orgsemanticscholar.org
Chiral Ligands: The amine functionality can be readily converted into phosphine-containing groups to create P,N-ligands. acs.orgacs.orgnih.govThese ligands, which possess both a hard nitrogen donor and a soft phosphorus donor, are highly effective in a variety of transition metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and hydroborations. acs.orgtcichemicals.comThe stereochemistry of the cycloheptane backbone dictates the chiral environment around the metal center, thereby inducing enantioselectivity in the catalytic transformation.
Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgnih.govThis compound can be attached to a carboxylic acid, for example, to form a chiral amide. The steric bulk and fixed conformation of the cycloheptyl group can then effectively shield one face of an enolate derived from the amide, directing alkylation or aldol (B89426) reactions to the opposite face with high diastereoselectivity. wikipedia.orgAfter the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
wikipedia.org
Table of Compounds
Computational and Theoretical Chemistry Studies of 2 Methoxycycloheptan 1 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to investigate the molecular structure and electronic distribution of complex organic compounds. researchgate.net For a molecule like 2-methoxycycloheptan-1-amine, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can provide insights into its optimized geometry, bond lengths, and bond angles. nih.gov
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory helps in understanding the electronic behavior of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net
For a substituted cycloheptane (B1346806), the introduction of electron-donating groups like the amino group and the methoxy (B1213986) group would be expected to influence the energies of these frontier orbitals. The distribution of electron density and the electrostatic potential surface can also be mapped, highlighting the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen and oxygen atoms would be expected to be regions of higher electron density due to their electronegativity.
Table 1: Representative Quantum Mechanical Data for a Substituted Cycloalkane
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, ECD)
Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The predicted shifts are then often scaled to account for systematic errors. The correlation between calculated and experimental chemical shifts is typically very good, aiding in the assignment of complex spectra. nih.govmdpi.com For this compound, computational predictions would help in assigning the signals for the protons and carbons in the flexible seven-membered ring and the methoxy and amino substituents. libretexts.org
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using quantum mechanical methods. These calculations provide information about the characteristic vibrational modes of the molecule. For this compound, key predicted vibrational frequencies would include the N-H stretching of the amine group, the C-O stretching of the ether, and the various C-H and C-C stretching and bending modes of the cycloheptane ring. researchgate.net
Electronic Circular Dichroism (ECD): For chiral molecules like this compound, ECD spectroscopy is a valuable technique for determining the absolute configuration. Theoretical calculations of the ECD spectrum can be compared with the experimental spectrum to make this assignment.
Table 2: Predicted Spectroscopic Data for an Analogous Amino Ether
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (H attached to C-N) | δ 2.8 - 3.2 ppm |
| ¹³C NMR Chemical Shift (C-N) | δ 50 - 60 ppm |
| IR Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ |
| IR Frequency (C-O stretch) | 1070 - 1150 cm⁻¹ |
Note: These are typical ranges for the specified functional groups and are for illustrative purposes.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics and molecular dynamics are better suited for studying the conformational landscape and dynamics of large, flexible molecules.
Exploration of Conformational Energy Hypersurfaces
Cycloheptane is known for its conformational complexity, with several low-energy conformations such as the twist-chair and twist-boat. researchgate.netbiomedres.us The presence of two substituents in this compound further complicates this landscape. Molecular mechanics methods can be used to perform a systematic conformational search to identify the various low-energy conformers and to calculate their relative energies. This would involve exploring the potential energy surface by systematically rotating the rotatable bonds. For a similar compound, 2-methoxycyclohexan-1-amine, the most stable conformation would have the bulkier substituents in equatorial positions to minimize steric strain. chegg.com A similar principle would apply to the cycloheptane derivative, although the energetic differences between conformers might be smaller.
Thermodynamic and Kinetic Aspects of Conformational Interconversions
Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in a simulated environment (e.g., in a solvent at a specific temperature). nih.gov MD simulations track the movement of atoms over time, allowing for the observation of conformational changes and the calculation of thermodynamic properties. From these simulations, one can estimate the relative populations of different conformers and the energy barriers for their interconversion, providing a picture of the kinetic stability of each conformation.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the pathways of chemical reactions, providing valuable information about reaction mechanisms and kinetics. acs.orgnih.gov For this compound, one could model various reactions, such as nucleophilic substitution at the carbon bearing the methoxy group or reactions involving the amino group. masterorganicchemistry.com
This modeling involves locating the transition state (TS) structure for a given reaction, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the reactants and products. nih.govacs.org
Table 3: Illustrative Calculated Reaction Pathway Data
| Parameter | Value |
| Reactant Energy | 0.0 kcal/mol (Reference) |
| Transition State Energy | +25.0 kcal/mol |
| Product Energy | -10.0 kcal/mol |
| Activation Energy | 25.0 kcal/mol |
| Reaction Enthalpy | -10.0 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes.
Development and Validation of Computational Models for Seven-Membered Ring Systems
The computational study of molecules containing seven-membered rings, such as the cycloheptane core of this compound, presents unique challenges due to their high conformational flexibility. smu.edu Unlike smaller, more rigid ring systems, cycloheptane and its derivatives can exist in a variety of low-energy conformations, including chair, boat, twist-chair, and twist-boat forms. The development of accurate computational models is therefore crucial for understanding the structure-property relationships of these compounds.
The process of developing and validating computational models for these systems typically involves a multi-faceted approach combining various quantum chemical calculation methods and experimental data. nih.govmdpi.com The initial step often involves the use of molecular mechanics (MM) force fields to perform a broad conformational search and identify a set of low-energy conformers. These initial structures are then typically subjected to higher levels of theory for geometry optimization and energy refinement.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), are employed to obtain more accurate descriptions of the electronic structure and energetics of the different conformers. researchgate.net The choice of the functional and basis set in DFT calculations is critical and must be carefully benchmarked for the specific system under investigation to ensure reliable results.
Validation of the computational models is achieved by comparing the calculated properties with experimental data. For instance, the calculated geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformer can be compared with data from X-ray crystallography or microwave spectroscopy. smu.edu Furthermore, the predicted relative energies of the conformers can be validated against experimental data from techniques such as variable-temperature NMR spectroscopy, which can provide information about the populations of different conformers in solution.
The following table illustrates the kind of data that would be generated in a computational study to determine the relative stability of different conformers of a substituted cycloheptane derivative.
| Conformer | Relative Energy (kcal/mol) - DFT B3LYP/6-31G* | Relative Energy (kcal/mol) - MP2/cc-pVTZ | Key Dihedral Angles (°) |
|---|---|---|---|
| Twist-Chair (TC) | 0.00 | 0.00 | 55.2, -78.9, 81.3, -56.1 |
| Chair (C) | 1.45 | 1.52 | -65.4, 65.4, -70.1, 70.1 |
| Twist-Boat (TB) | 2.10 | 2.05 | -33.5, 75.8, -43.2, -33.5 |
| Boat (B) | 2.85 | 2.91 | 0.0, 70.2, -70.2, 0.0 |
This table presents hypothetical data for illustrative purposes.
Molecular dynamics (MD) simulations are another powerful tool used in the study of seven-membered ring systems. rsc.orgaps.org MD simulations can provide insights into the dynamic behavior of these molecules, including the rates of interconversion between different conformers and the conformational landscape accessible at a given temperature.
Molecular Recognition and Binding Mode Analysis (Inferred from general applications in chemistry)
The principles of molecular recognition govern the interaction of a molecule (ligand) with a biological target, such as a protein or nucleic acid. For a molecule like this compound, with its chiral centers and functional groups capable of forming specific interactions, computational methods can be invaluable for predicting its binding mode and affinity.
The analysis of molecular recognition typically begins with identifying a potential biological target. Following this, molecular docking is a commonly used computational technique to predict the preferred orientation of the ligand within the binding site of the target. Docking algorithms explore a vast number of possible conformations and orientations of the ligand, scoring them based on a function that approximates the binding free energy.
For this compound, the conformational flexibility of the seven-membered ring would be a critical parameter to consider during docking. The amine group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The cycloheptyl ring itself can participate in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.
Following docking, molecular dynamics (MD) simulations are often employed to refine the binding pose and to obtain a more accurate estimate of the binding free energy. MD simulations provide a dynamic picture of the ligand-target complex, allowing for the observation of conformational changes in both the ligand and the protein upon binding.
The binding free energy can be decomposed into contributions from different types of interactions, as illustrated in the hypothetical table below for the binding of this compound to a target protein.
| Interaction Type | Interacting Groups | Estimated Energy Contribution (kcal/mol) |
|---|---|---|
| Hydrogen Bond | Amine (-NH2) with Aspartate (-COOH) | -4.5 |
| Hydrogen Bond | Methoxy (-OCH3) with Serine (-OH) | -2.0 |
| Van der Waals | Cycloheptyl ring with Leucine and Valine | -3.8 |
| Electrostatic | Protonated Amine (-NH3+) with Aspartate (-COO-) | -5.2 |
| Total Estimated Binding Energy | -15.5 |
This table presents hypothetical data for illustrative purposes.
Quantum mechanical methods can also be applied to study the binding of this compound, particularly through Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. In this approach, the ligand and the immediate residues of the binding site are treated with a high level of quantum mechanical theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This allows for an accurate description of the electronic effects that are important for binding, such as charge transfer and polarization.
Advanced Spectroscopic Characterization Techniques for 2 Methoxycycloheptan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Methoxycycloheptan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework and its stereochemical arrangement.
¹H NMR and ¹³C NMR for Structural Elucidation and Stereochemical Assignment
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal integrations, and coupling patterns are used to piece together the molecular structure.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methoxy (B1213986) group, the protons on the carbons bearing the amine and methoxy substituents (C1 and C2), and the remaining methylene (B1212753) protons of the cycloheptane (B1346806) ring. The methoxy group protons typically appear as a sharp singlet around 3.3-3.4 ppm. The protons at C1 (H-1) and C2 (H-2) would resonate as multiplets, with their exact chemical shifts and coupling constants being highly dependent on the relative stereochemistry (cis or trans). The large number of methylene protons in the seven-membered ring would likely result in a complex, overlapping multiplet region, typically between 1.2 and 2.0 ppm.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected. The carbon of the methoxy group would appear around 56-58 ppm. The C1 and C2 carbons, being attached to electronegative nitrogen and oxygen atoms, would be downfield shifted, with C2 (bearing the methoxy group) typically resonating at a higher chemical shift (e.g., ~80-90 ppm) than C1 (bearing the amine group, e.g., ~55-65 ppm). The remaining five methylene carbons of the cycloheptane ring would appear in the upfield aliphatic region. The specific chemical shifts for the ring carbons can help in assigning the cis/trans stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral analysis of analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-1 (CH-NH₂) | ~ 2.8 - 3.2 | Multiplet (m) | ~ 55 - 65 |
| H-2 (CH-OCH₃) | ~ 3.4 - 3.8 | Multiplet (m) | ~ 80 - 90 |
| Cycloheptane CH₂ | ~ 1.2 - 2.0 | Complex Multiplet (m) | ~ 22 - 38 |
| OCH₃ | ~ 3.3 - 3.4 | Singlet (s) | ~ 56 - 58 |
| NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | N/A |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining stereochemistry. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between H-1 and H-2, as well as between H-2 and its adjacent methylene protons on the ring. This helps to trace the connectivity of the cycloheptane backbone.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). This allows for the definitive assignment of each carbon signal based on the already assigned proton signal. For instance, the proton signal assigned to H-1 would show a cross-peak with the carbon signal for C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu It is the primary NMR method for determining relative stereochemistry. For example, in the cis isomer of this compound, a NOESY cross-peak would be expected between H-1 and H-2. In the trans isomer, this correlation would be absent or very weak; instead, correlations between H-1 and a proton on the adjacent methylene group on the same face of the ring might be observed.
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | H-1 ↔ H-2; H-2 ↔ H-3 | Confirms adjacent protons in the ring system. |
| HMQC/HSQC | H-1 ↔ C1; H-2 ↔ C2; OCH₃ ↔ C(methoxy) | Assigns carbons based on direct C-H attachment. |
| HMBC | OCH₃ ↔ C2; H-1 ↔ C2; H-2 ↔ C1 | Confirms connectivity of functional groups to the ring. |
| NOESY | H-1 ↔ H-2 (in cis isomer) | Determines relative stereochemistry (spatial proximity). |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the molecular formula. For this compound (C₈H₁₇NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision.
Fragmentation analysis within the mass spectrometer (MS/MS) helps to confirm the structure. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve:
Loss of the methoxy group: Cleavage of the C-O bond to lose a methoxy radical (•OCH₃), resulting in a significant fragment.
Loss of ammonia (B1221849): Elimination of the amine group as ammonia (NH₃).
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, a common pathway for amines.
Ring cleavage: Fragmentation of the cycloheptane ring into smaller, stable carbocations.
Table 3: Predicted HRMS Data for this compound [M+H]⁺
| Ion/Fragment | Formula | Calculated Exact Mass | Interpretation |
| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | Protonated molecular ion |
| [M-NH₃]⁺ | C₈H₁₄O⁺ | 126.1039 | Loss of ammonia from parent ion |
| [M-OCH₃]⁺ | C₇H₁₄N⁺ | 112.1121 | Loss of methoxy group from parent ion |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, ether, and alkane functionalities.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |
| Alkane (C-H) | Stretch | 2850 - 2960 |
| Ether (C-O) | Stretch | 1070 - 1150 (strong) |
| Amine (C-N) | Stretch | 1020 - 1250 |
Chiral Analytical Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment
This compound possesses two chiral centers (C1 and C2), meaning it can exist as two pairs of enantiomers: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R). Chiral chromatography is the gold standard for separating these enantiomers and determining the enantiomeric excess (e.e.) or enantiomeric purity of a synthetic sample.
This separation is achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for separating a wide range of chiral amines and alcohols. windows.net The choice of mobile phase (for HPLC) or temperature program (for GC) is optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification.
Table 5: Hypothetical Chiral HPLC Separation Data Illustrative data for the separation of enantiomers on a chiral column.
| Stereoisomer | Retention Time (t_R, min) |
| (1R, 2R)-enantiomer | 8.5 |
| (1S, 2S)-enantiomer | 10.2 |
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment of Chiral Centers
While NMR can determine the relative stereochemistry (cis/trans), ECD spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (R/S) of chiral centers. nih.gov ECD measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. The resulting spectrum, a plot of differential molar absorption (Δε) versus wavelength, is a unique fingerprint for a specific enantiomer. Its mirror-image spectrum corresponds to the opposite enantiomer.
For this compound, the absolute configuration can be assigned by comparing the experimentally measured ECD spectrum of an enantiomerically pure sample with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). researchgate.netdiva-portal.org A good match between the experimental and the calculated spectrum for a specific configuration (e.g., 1R, 2R) provides strong evidence for that absolute stereochemistry.
Current Research Gaps and Future Directions for 2 Methoxycycloheptan 1 Amine
Exploration of Undiscovered Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers of 2-methoxycycloheptan-1-amine remains a significant and unaddressed challenge. The presence of two adjacent stereocenters on a flexible seven-membered ring means that up to four stereoisomers could exist. The development of synthetic routes that can selectively produce each of these isomers is a critical first step for any further investigation into their properties and potential applications.
Currently, general methods for the synthesis of 1,2-amino ethers often involve multi-step processes such as epoxidation or aziridination followed by nucleophilic ring-opening. nih.gov More direct, three-component aminoetherification reactions of alkenes are also being developed. nih.gov However, the application of these methods to a cycloheptene (B1346976) substrate to produce this compound, and particularly the stereocontrol of such reactions, has not been reported.
Future research should focus on developing novel stereoselective synthetic methodologies. This could involve:
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of the key bond-forming reactions. For instance, asymmetric aminohydroxylation or aminoetherification of cycloheptene could be explored.
Substrate Control: Utilizing chiral starting materials, such as enantiomerically pure cycloheptene derivatives, to direct the stereochemistry of subsequent transformations.
Organocatalysis: Investigating the use of chiral organocatalysts to promote the stereoselective addition of an amine and a methoxy (B1213986) group across the double bond of cycloheptene. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development, optimization of reaction conditions. |
| Substrate Control | Predictable stereochemical outcome. | Synthesis of chiral starting materials can be lengthy. |
| Organocatalysis | Metal-free, often milder reaction conditions. | Catalyst loading, separation of catalyst from product. |
Deeper Understanding of Intramolecular Interactions and Conformational Dynamics in Solution
Intramolecular hydrogen bonding between the amine group (as a hydrogen bond donor) and the methoxy group (as a hydrogen bond acceptor) is a key interaction that could stabilize certain conformations. nih.govresearchgate.net The strength of this interaction would be highly dependent on the solvent environment and the relative stereochemistry of the two substituents.
A significant research gap exists in the experimental and computational study of the conformational preferences of this compound in solution. Future work should aim to:
NMR Spectroscopic Studies: Utilize advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, to probe the spatial proximity of different protons and elucidate the dominant solution-phase conformations.
Computational Modeling: Perform high-level computational studies to map the potential energy surface of the different stereoisomers and predict their relative stabilities and conformational preferences in various solvents. lumenlearning.com
Vibrational Spectroscopy: Employ infrared (IR) and Raman spectroscopy to identify and quantify intramolecular hydrogen bonding.
Development of Novel Reactivity Profiles and Catalytic Applications
The bifunctional nature of this compound, possessing both a Lewis basic amine and a potentially coordinating ether oxygen, suggests its potential as a ligand in catalysis or as an organocatalyst itself. Chiral 1,2-amino alcohols and their derivatives have been successfully used as catalysts and ligands in a variety of asymmetric transformations. nih.govresearchgate.netacs.org
There is currently no information on the reactivity or catalytic activity of this compound. Future research should explore its potential in:
Asymmetric Catalysis: Investigating its use as a chiral ligand for transition metals in reactions such as asymmetric hydrogenation, allylic alkylation, or Michael additions.
Organocatalysis: Exploring its ability to act as a chiral base or in combination with other functionalities to catalyze stereoselective reactions. mdpi.com The proximity of the methoxy group could modulate the reactivity and selectivity of the amine.
Advanced Computational Methodologies for Prediction and Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before they are synthesized. rsc.orgsemanticscholar.org For a molecule like this compound, where experimental data is lacking, computational methods can provide invaluable insights and guide experimental efforts.
Future computational studies could focus on:
Predicting Stereoselectivity: Using computational models to predict the stereochemical outcome of potential synthetic routes, thereby aiding in the design of efficient and selective syntheses. peerj.com
Designing Novel Catalysts: Computationally designing modified versions of this compound with enhanced catalytic activity or selectivity for specific reactions.
Simulating Molecular Interactions: Modeling the interactions of this compound with other molecules, such as substrates in a catalytic cycle or other solvent molecules, to understand its behavior at a molecular level.
Potential Applications as Chiral Solvents, Organocatalysts, or Materials Precursors
The unique structural features of this compound open up possibilities for its application in various fields of chemistry.
Chiral Solvents: Enantiomerically pure forms of the compound could be investigated as chiral solvents, capable of inducing stereoselectivity in reactions or for the separation of racemic mixtures. mdpi.comnih.gov
Organocatalysts: As mentioned previously, its bifunctional nature makes it a promising candidate for development as a novel organocatalyst. rsc.org
Materials Precursors: The amine functionality allows for its incorporation into larger molecular architectures, such as polymers or functional materials. polytechnique.edudtu.dk Its chirality could be used to impart specific properties to these materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
